molecular formula C12H15Cl2NO5S B12423500 Thiamphenicol-d3

Thiamphenicol-d3

Cat. No.: B12423500
M. Wt: 359.2 g/mol
InChI Key: OTVAEFIXJLOWRX-BFHKXKNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of deuterium-labeled thiamphenicol involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. The process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination . This method ensures high chemical purity and isotopic enrichment. The detailed steps include:

    Starting Materials: 4-bromobenzaldehyde and DMSO-d6.

    Microwave-Assisted Copper-Mediated Methylthiolation: This step introduces the methyl-sulfonyl group.

    Modified Wulff’s Asymmetric Aziridination: This step ensures the correct stereochemistry.

    Purification: The product is purified to achieve high chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Thiamphenicol-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are sulfoxides, alcohols, and substituted derivatives .

Comparison with Similar Compounds

Thiamphenicol-d3 is similar to other compounds in the amphenicol class, such as chloramphenicol and florfenicol. it has unique features that set it apart:

Similar compounds include:

This compound’s unique deuterium labeling makes it particularly valuable for research applications, providing insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.

Properties

Molecular Formula

C12H15Cl2NO5S

Molecular Weight

359.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3

InChI Key

OTVAEFIXJLOWRX-BFHKXKNSSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.